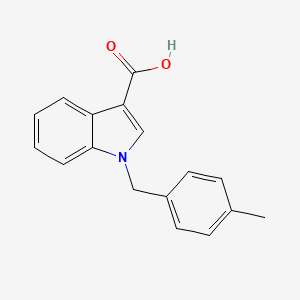
1-(4-methylbenzyl)-1H-indole-3-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “1-(4-methylbenzyl)-1H-indole-3-carboxylic acid” is a complex organic molecule that likely contains an indole group (a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring) and a carboxylic acid group . The “4-methylbenzyl” part suggests a benzyl group (a benzene ring attached to a methylene group) with a methyl group attached to the fourth carbon of the benzene ring .
Synthesis Analysis
While specific synthesis methods for this compound were not found, similar compounds are often synthesized through various organic reactions, including coupling reactions, substitution reactions, and others . The exact method would depend on the starting materials and the specific conditions required .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the indole group, the carboxylic acid group, and the 4-methylbenzyl group . These groups could participate in various chemical reactions, such as acid-base reactions, electrophilic aromatic substitutions, and more .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Factors that could influence its properties include its polarity, solubility, stability, and reactivity .科学的研究の応用
Antispermatogenic Agents
1-(4-methylbenzyl)-1H-indole-3-carboxylic acid and its derivatives have been studied for their potential as antispermatogenic agents. Compounds in this class, including halogenated derivatives, have shown significant activity in inhibiting spermatogenesis and reducing testicular weight (Corsi & Palazzo, 1976).
Synthetic Routes and Chemical Synthesis
There has been considerable interest in developing novel synthetic routes for similar compounds, like the synthesis of 1-(6-chloro-3,4-methylenedioxybenzyl)-5-(2,6-dichlorobenzyloxy)indole-2-carboxylic acid, which is an inhibitor of β-ketoacyl-acyl carrier protein synthase III (Li Song, 2006). Similarly, the synthesis of ellipticine through the reaction of 1-(4-methoxybenzyl)indole-2,3-dicarboxylic anhydride with (3-bromo-4-pyridyl)triisopropoxytitanium highlights the utility of these compounds in creating complex molecular structures (Miki, Hachiken, & Yanase, 2001).
Novel Derivatives and Potential Applications
The development of novel indole-2-carboxylic acids, like 1-phenyl-1H-indole-2-carboxylic acids, demonstrates the diversity of compounds that can be synthesized from indole-3-carboxylic acids. These compounds have potential applications in medicinal chemistry (Unangst, Connor, Stabler, & Weikert, 1987).
Photophysical Properties
Research on the photophysical properties of fluorescent indole derivatives synthesized from β-brominated dehydroamino acids and arylboronic acids reveals the potential of these compounds in developing fluorescent probes. This application is particularly relevant in the context of interactions with fluoride anions (Pereira, Castanheira, Ferreira, & Queiroz, 2010).
将来の方向性
特性
IUPAC Name |
1-[(4-methylphenyl)methyl]indole-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO2/c1-12-6-8-13(9-7-12)10-18-11-15(17(19)20)14-4-2-3-5-16(14)18/h2-9,11H,10H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCENYNLOOHOOMC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C=C(C3=CC=CC=C32)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-methylbenzyl)-1H-indole-3-carboxylic acid | |
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-Benzyl-2-[(4-chlorophenyl)methylsulfanyl]-6-piperidin-1-ylquinazolin-4-one](/img/structure/B2770765.png)
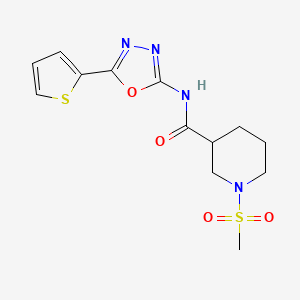
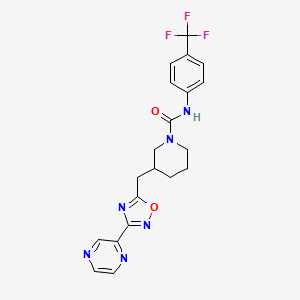
![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-phenoxyacetamide](/img/structure/B2770772.png)
![ethyl (2Z)-2-acetyl-3-[(aminosulfonyl)amino]acrylate](/img/structure/B2770773.png)
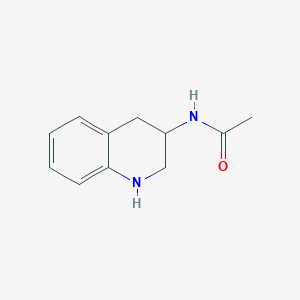
![N-(benzo[d]thiazol-2-yl)-2-(4-chlorophenoxy)-N-(3-morpholinopropyl)acetamide hydrochloride](/img/structure/B2770776.png)
![2-{[1-(1,3-Benzothiazole-6-carbonyl)piperidin-4-yl]methyl}-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2770777.png)
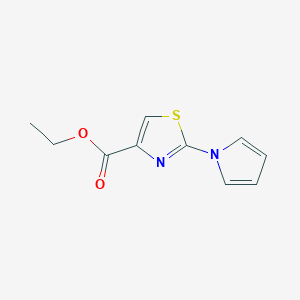
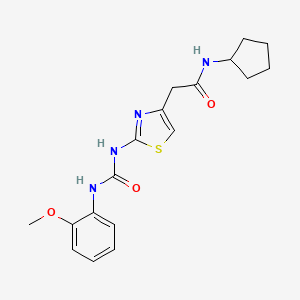
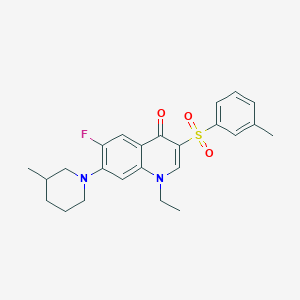
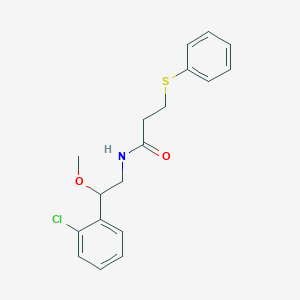
![3-(4-fluorophenyl)-5-(4-methylbenzyl)-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2770787.png)
![(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)(4-(4-fluorophenyl)-1H-pyrrol-2-yl)methanone](/img/structure/B2770788.png)